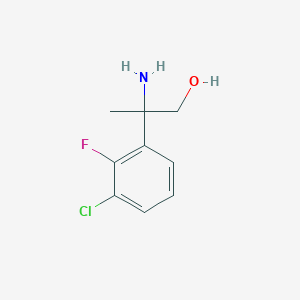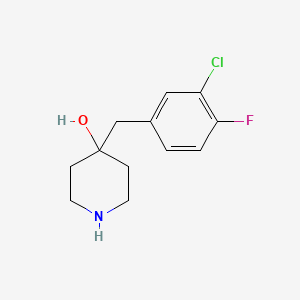
2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N2S. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structural features, which include a thiomorpholine ring and a methylated amine group.
Preparation Methods
The synthesis of 2-methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride typically involves the reaction of thiomorpholine with 2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of various chemical products and as an intermediate in industrial processes
Mechanism of Action
The mechanism of action of 2-methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-(morpholin-4-yl)propan-2-amine: This compound has a similar structure but contains a morpholine ring instead of a thiomorpholine ring.
2-Methyl-1-(piperidin-4-yl)propan-2-amine: This compound features a piperidine ring, offering different chemical properties and reactivity.
The uniqueness of 2-methyl-1-(thiomorpholin-4-yl)propan-2-amine dihydrochloride lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H20Cl2N2S |
|---|---|
Molecular Weight |
247.23 g/mol |
IUPAC Name |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2S.2ClH/c1-8(2,9)7-10-3-5-11-6-4-10;;/h3-7,9H2,1-2H3;2*1H |
InChI Key |
VGJVKJBDXOXMED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCSCC1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)








![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)


